Silane, trimethyl[(1-methylnonyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, trimethyl[(1-methylnonyl)oxy]-: is a chemical compound with the molecular formula C13H30OSi and a molecular weight of 230.46 g/mol . It is a clear, colorless liquid with an odor characteristic of alcohols . This compound is primarily used to render a wide range of surfaces and materials water repellent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Silane, trimethyl[(1-methylnonyl)oxy]- involves the reaction of trimethylsilanol with 1-methylnonanol under specific conditions. The reaction typically requires a catalyst to facilitate the formation of the silane compound .
Industrial Production Methods: In industrial settings, the production of Silane, trimethyl[(1-methylnonyl)oxy]- involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may also involve the use of solvents to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: Silane, trimethyl[(1-methylnonyl)oxy]- undergoes various chemical reactions, including:
Condensation: The silanols formed from hydrolysis can undergo condensation reactions to form siloxanes.
Common Reagents and Conditions:
Hydrolytic Catalysts: Inorganic/organic acids, ammonia, or amines can be used to accelerate the hydrolysis of Silane, trimethyl[(1-methylnonyl)oxy]-.
Major Products Formed:
Silanols: Formed through hydrolysis.
Siloxanes: Formed through condensation reactions.
Scientific Research Applications
Silane, trimethyl[(1-methylnonyl)oxy]- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Silane, trimethyl[(1-methylnonyl)oxy]- involves the hydrolysis of the silane compound to form reactive silanols. These silanols further react to produce oligosiloxanes and polysiloxanes, which contribute to the compound’s water-repellent properties . The molecular targets and pathways involved include the interaction of silanols with various substrates, leading to the formation of a hydrophobic layer .
Comparison with Similar Compounds
Comparison: Silane, trimethyl[(1-methylnonyl)oxy]- is unique due to its specific molecular structure, which provides distinct hydrophobic properties compared to other similar silane compounds. Its ability to form stable siloxane bonds makes it particularly effective in applications requiring long-lasting water repellency .
Properties
CAS No. |
53690-77-0 |
---|---|
Molecular Formula |
C13H30OSi |
Molecular Weight |
230.46 g/mol |
IUPAC Name |
decan-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C13H30OSi/c1-6-7-8-9-10-11-12-13(2)14-15(3,4)5/h13H,6-12H2,1-5H3 |
InChI Key |
HKRSOTBYCJMFTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.